molecular formula C10H16N4O B13992712 5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine

5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine

Cat. No.: B13992712
M. Wt: 208.26 g/mol
InChI Key: BTVWOSCFZOZFSV-UHFFFAOYSA-N
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Description

“5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine” is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine” typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Oxadiazole Ring Formation: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the pyridine and oxadiazole rings through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or the methyl groups.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridine ring, leading to the formation of different derivatives.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, compounds containing oxadiazole rings are often studied for their potential as antimicrobial, antifungal, and anticancer agents.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including their ability to interact with specific biological targets.

Industry

In the industry, these compounds may be used in the development of new materials, such as polymers and coatings, due to their stability and unique properties.

Mechanism of Action

The mechanism of action of “5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine” would depend on its specific application. Generally, compounds with oxadiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-thiadiazol-3-amine: Similar structure but with a sulfur atom in place of the oxygen in the oxadiazole ring.

    5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-triazol-3-amine: Similar structure but with a nitrogen atom in place of the oxygen in the oxadiazole ring.

Uniqueness

The uniqueness of “5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine” lies in its specific combination of functional groups and ring structures, which can confer unique chemical and biological properties.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine

InChI

InChI=1S/C10H16N4O/c1-7-4-8(6-14(3)5-7)9-12-10(11-2)13-15-9/h4,7H,5-6H2,1-3H3,(H,11,13)

InChI Key

BTVWOSCFZOZFSV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(=C1)C2=NC(=NO2)NC)C

Origin of Product

United States

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